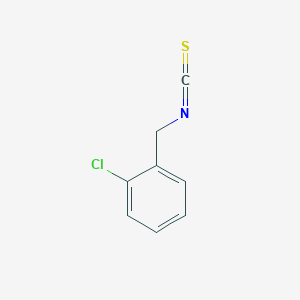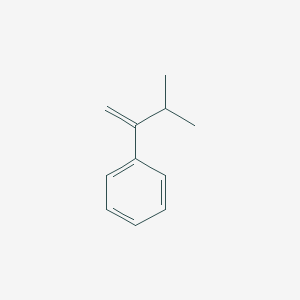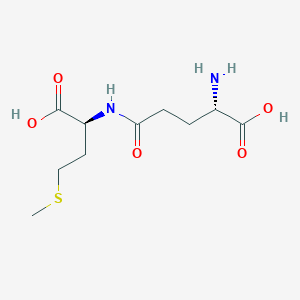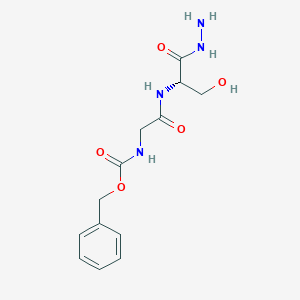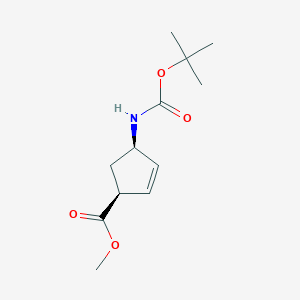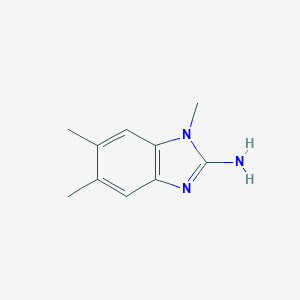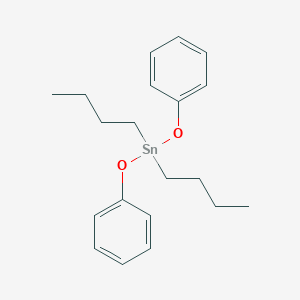
Dibutyl(diphenoxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl(diphenoxy)stannane, also known as DBDPS, is a chemical compound that belongs to the family of organotin compounds. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C26H30O2Sn. DBDPS has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Dibutyl(diphenoxy)stannane is not fully understood, but it is believed to involve the formation of a complex with the substrate molecule, which then undergoes a series of chemical reactions to produce the desired product. The exact mechanism of action may vary depending on the specific application of Dibutyl(diphenoxy)stannane.
Biochemische Und Physiologische Effekte
Dibutyl(diphenoxy)stannane has not been extensively studied for its biochemical and physiological effects. However, it has been found to be relatively non-toxic, with no significant adverse effects observed in animal studies. It is not known to have any significant impact on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Dibutyl(diphenoxy)stannane has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It exhibits excellent catalytic activity and can be used in a wide range of organic synthesis reactions. However, Dibutyl(diphenoxy)stannane also has some limitations. It is not very soluble in water, which can limit its use in aqueous reactions. It is also relatively expensive compared to other catalysts.
Zukünftige Richtungen
There are several potential future directions for the study and application of Dibutyl(diphenoxy)stannane. One area of interest is the development of new catalytic applications for Dibutyl(diphenoxy)stannane, particularly in the field of asymmetric synthesis. Another area of interest is the use of Dibutyl(diphenoxy)stannane as a flame retardant in polymers, with a focus on improving its performance and reducing its cost. Additionally, further studies are needed to fully understand the mechanism of action of Dibutyl(diphenoxy)stannane and its potential impacts on human health and the environment.
Synthesemethoden
Dibutyl(diphenoxy)stannane can be synthesized through the reaction between dibutyltin oxide and diphenyl ether. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Dibutyl(diphenoxy)stannane has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit excellent catalytic activity in organic synthesis, and has been used as a catalyst in the production of various organic compounds. Dibutyl(diphenoxy)stannane has also been studied for its potential use as a flame retardant in polymers, due to its ability to inhibit the combustion process.
Eigenschaften
CAS-Nummer |
17997-43-2 |
|---|---|
Produktname |
Dibutyl(diphenoxy)stannane |
Molekularformel |
C20H28O2Sn |
Molekulargewicht |
419.1 g/mol |
IUPAC-Name |
dibutyl(diphenoxy)stannane |
InChI |
InChI=1S/2C6H6O.2C4H9.Sn/c2*7-6-4-2-1-3-5-6;2*1-3-4-2;/h2*1-5,7H;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
UROKUKHYYXBCQE-UHFFFAOYSA-L |
SMILES |
CCCC[Sn](CCCC)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Kanonische SMILES |
CCCC[Sn+2]CCCC.C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



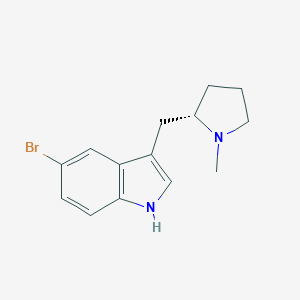
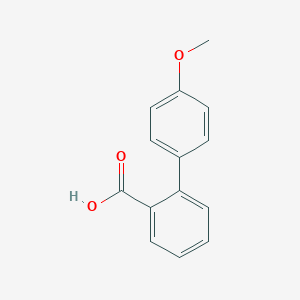
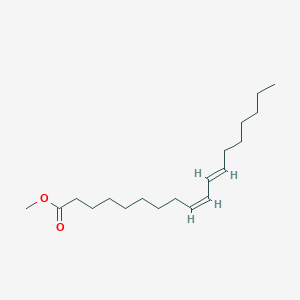
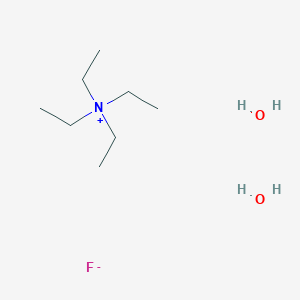
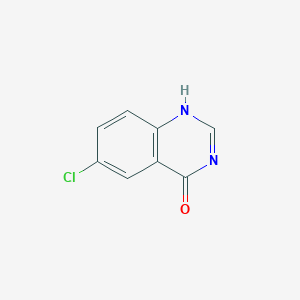
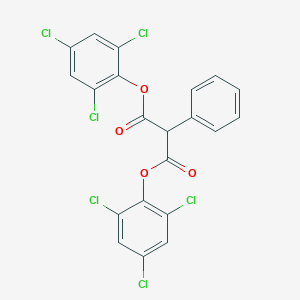
![2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B106586.png)
